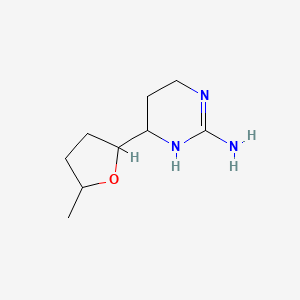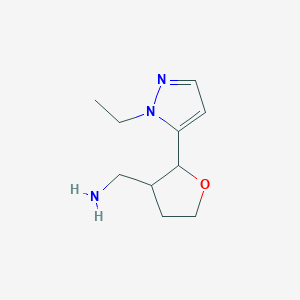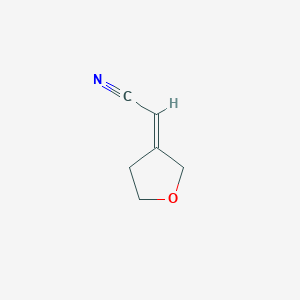
2-Ethyl-2,3-dimethylpentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2,3-dimethylpentanal is an organic compound belonging to the class of aldehydes. It is characterized by its branched structure, which includes an aldehyde functional group. This compound is known for its presence in various natural products and its utility in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethyl-2,3-dimethylpentanal can be synthesized through several methods. One common approach involves the oxidation of the corresponding alcohol, 2-Ethyl-2,3-dimethylpentanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an acidic medium .
Industrial Production Methods: On an industrial scale, this compound can be produced via the hydroformylation of 2-Ethyl-2,3-dimethylpentene. This process involves the reaction of the alkene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-2,3-dimethylpentanal undergoes various chemical reactions, including:
Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming products such as hemiacetals and acetals when reacted with alcohols in the presence of an acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Alcohols, acid catalysts
Major Products Formed:
Oxidation: 2-Ethyl-2,3-dimethylpentanoic acid
Reduction: 2-Ethyl-2,3-dimethylpentanol
Nucleophilic Addition: Hemiacetals and acetals
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2,3-dimethylpentanal has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethyl-2,3-dimethylpentanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dimethylpentanal
- 2,3-Dimethylvaleraldehyde
- 2,3-Dimethylpentaldehyde
- Butanal, 3-ethyl-2-methyl
Comparison: 2-Ethyl-2,3-dimethylpentanal is unique due to its specific branched structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological molecules, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H18O |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
2-ethyl-2,3-dimethylpentanal |
InChI |
InChI=1S/C9H18O/c1-5-8(3)9(4,6-2)7-10/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
VJPXUBXJCKNRFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)(CC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



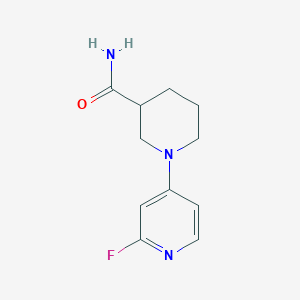
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoicacid](/img/structure/B13337997.png)
![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
![1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13338004.png)
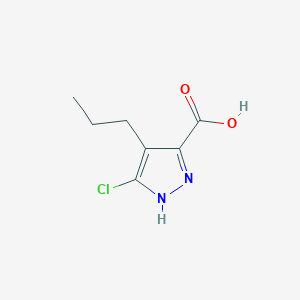
![3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13338026.png)
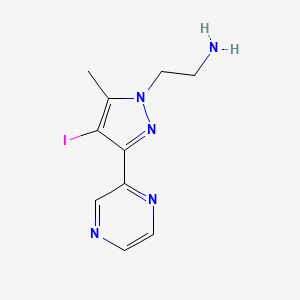
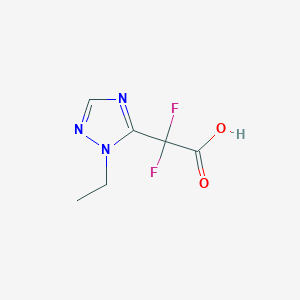
![(2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13338037.png)
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13338041.png)
